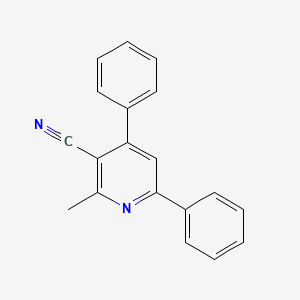

2-Methyl-4,6-diphenylnicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

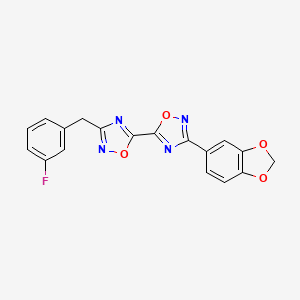

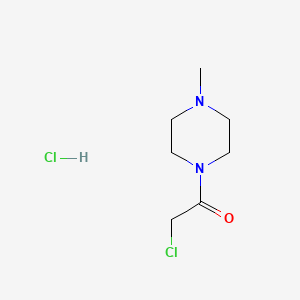

2-Methyl-4,6-diphenylnicotinonitrile, also known as MDPN, is a chemical compound that belongs to the class of nitriles. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. MDPN has gained attention in recent years due to its potential applications in scientific research.

科学的研究の応用

Synthesis Methodologies

Oxidation-Based Synthesis : Zolfigol et al. (2017) explored the synthesis of 2-amino-4,6-diphenylnicotinonitrile using HBF4 as an efficient oxidizing promoter catalyst, highlighting a method involving anomeric-based oxidation (ABO). This process was found to be efficient in terms of both yield and selectivity under mild, solvent-free conditions (Zolfigol et al., 2017).

Aqueous Media Preparation : A study by Mansoor et al. (2014) detailed an aqueous synthesis approach for 2-amino-4,6-diphenylnicotinonitriles, using cellulose sulfuric acid as a catalyst. This method offered several advantages including shorter reaction times and simple work-up procedures (Mansoor et al., 2014).

Ultrasound-promoted Synthesis : Safari et al. (2012) demonstrated an ultrasound-promoted method for synthesizing 2-amino-4,6-diphenylnicotinonitriles in water, offering an environmentally friendly approach with excellent yields and functional group tolerance (Safari et al., 2012).

Green Synthesis with Magnetic Nanoparticles : Kheilkordi et al. (2018) utilized SrFe12O19 magnetic nanoparticles for the green synthesis of 2-amino-4,6-diphenylnicotinonitriles. This method was notable for its short reaction times and high yields, as well as the recyclability of the catalyst (Kheilkordi et al., 2018).

Potential Applications

Antimalarial Activity : Saini et al. (2016) synthesized novel quinoline-pyrazolopyridine derivatives involving 2-methyl-4,6-diphenylnicotinonitrile, demonstrating significant antimalarial activity in both in vitro and in vivo studies (Saini et al., 2016).

Application in Alzheimer's Disease Diagnosis : Shoghi-Jadid et al. (2002) utilized a derivative of 2-methyl-4,6-diphenylnicotinonitrile in positron emission tomography for detecting neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Chemical and Pharmacological Properties : Popov et al. (2010) studied nitriles containing diphenyl oxide fragment, including 2-methyl-4,6-diphenylnicotinonitrile, for their potential as biologically active substances and ingredients in polyfunctional rubber mixtures (Popov et al., 2010).

特性

IUPAC Name |

2-methyl-4,6-diphenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-14-18(13-20)17(15-8-4-2-5-9-15)12-19(21-14)16-10-6-3-7-11-16/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIMBGTWIHWDII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2595497.png)

![4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2595508.png)

![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/no-structure.png)

![1-[4-[2-[2-(1-Methylpyrazol-4-yl)-2-oxoethyl]pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2595510.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]ethanesulfonamide](/img/structure/B2595512.png)

![5-methyl-1-[2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2595515.png)

![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2595516.png)

![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2595518.png)